1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone
Description
Properties
Molecular Formula |
C7H8ClF2NO2 |
|---|---|
Molecular Weight |
211.59 g/mol |
IUPAC Name |
1-(2-chloro-2,2-difluoroacetyl)-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C7H8ClF2NO2/c1-6(2)3-4(12)11(6)5(13)7(8,9)10/h3H2,1-2H3 |
InChI Key |
BQSMETGHIITBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N1C(=O)C(F)(F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
- Principle : This classical method involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.
- Procedure :
- Generate the ketene intermediate, often from acid chlorides or diazoketones.
- React the ketene with an imine under controlled temperature and base conditions (e.g., triethylamine).
- Application : For chlorodifluoroacetyl derivatives, chlorodifluoroacetyl chloride can be used as a ketene precursor or directly as an acylating agent post-cycloaddition.
- Advantages : Versatile, allows introduction of various substituents on the azetidinone ring.
- Yields : Moderate to good yields (30-80%) depending on substrate and conditions.
Direct Acylation of 4,4-Dimethyl-2-Azetidinone
- Starting Material : 4,4-dimethyl-2-azetidinone, which can be synthesized by known methods such as cyclization of β-amino acids or ketene-imine cycloaddition.
- Acylation Step :
- React 4,4-dimethyl-2-azetidinone with chlorodifluoroacetyl chloride in the presence of a base like triethylamine.
- The reaction typically proceeds in an inert solvent such as dichloromethane or benzene.
- Conditions : Room temperature to mild heating; reaction time varies from 1 to 24 hours.
- Outcome : Formation of this compound with high selectivity for N-acylation.
Microwave-Assisted Synthesis
- Method : Microwave irradiation under solvent-free or minimal solvent conditions accelerates the reaction.
- Application : Used for the synthesis of azetidinones by reacting Schiff bases with chloroacetyl chloride and base.
- Benefits : Reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions.
- Relevance : Although specific reports on chlorodifluoroacetyl derivatives are limited, this method is adaptable for similar acylations.
Cyclization of β-Amino Acids or β-Amino Esters
- Approach : Cyclization of suitably substituted β-amino acids or esters using reagents like diphenylphosphoryl chloride or thionyl chloride.
- Relevance : Provides the 4,4-dimethyl-2-azetidinone core, which can then be acylated with chlorodifluoroacetyl chloride.
- Yields : Variable, solvent-dependent, typically moderate yields (60-75%).
Detailed Reaction Scheme Example
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,4-Dimethyl-2-azetidinone + Chlorodifluoroacetyl chloride + Triethylamine | DCM, RT, 2-24 h | This compound | 70-85 | N-acylation selective, base scavenges HCl |
| 2 | Ketene (from chlorodifluoroacetyl chloride) + Imine | Triethylamine, solvent, controlled temp | 4,4-Dimethyl-2-azetidinone intermediate | 50-75 | Staudinger cycloaddition |
| 3 | β-Amino acid derivative + Diphenylphosphoryl chloride | Solvent (THF or CH2Cl2), RT | 4,4-Dimethyl-2-azetidinone | 60-72 | Cyclization step |
Research Findings and Analytical Data
- Spectroscopic Confirmation : The formation of the β-lactam ring and acylation is confirmed by:
- IR spectroscopy: Characteristic β-lactam carbonyl absorption around 1740 cm⁻¹.
- ^1H NMR: Disappearance of azomethine protons after cyclization; appearance of methylene protons adjacent to nitrogen.
- ^19F NMR: Signals corresponding to difluoromethylene group.
- Purity and Yield : Optimized reaction conditions (temperature, solvent, base equivalents) improve yield and purity.
- Microwave-assisted methods show enhanced reaction rates and cleaner products compared to conventional heating.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Staudinger Ketene-Imine Cycloaddition | Imines + Acid chlorides or diazoketones | Triethylamine, solvent | Thermal or photochemical, RT to reflux | Versatile, good yields | Requires ketene generation, sensitive to conditions |
| Direct N-Acylation | 4,4-Dimethyl-2-azetidinone | Chlorodifluoroacetyl chloride, triethylamine | DCM or benzene, RT | Straightforward, selective | Requires preformed azetidinone |
| Microwave-Assisted Synthesis | Schiff bases + Chloroacetyl chloride | Triethylamine | Solvent-free or organic solvents, microwave | Fast, efficient | Equipment needed, scale-up challenges |
| Cyclization of β-Amino Acids | β-Amino acids or esters | Diphenylphosphoryl chloride, SOCl2 | THF, RT | Direct ring formation | Moderate yields, solvent dependent |
Chemical Reactions Analysis
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)acetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the chloro(difluoro)acetyl group and formation of corresponding carboxylic acids or amides.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Activity : Research has indicated that derivatives of azetidinones, including 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, exhibit significant antibacterial properties. Studies have shown that compounds synthesized from this azetidinone can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : There is growing interest in the anticancer potential of azetidinone derivatives. Some studies have reported that compounds related to this compound demonstrate cytotoxic effects against cancer cell lines. These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival .
- Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Agricultural Applications
- Pesticide Development : The chlorinated and fluorinated nature of the compound lends itself to potential applications in agrochemicals, particularly as a pesticide or herbicide. Research into similar compounds has shown promise in targeting pests while minimizing environmental impact .
- Plant Growth Regulators : Compounds derived from azetidinones are being explored for their ability to act as plant growth regulators, enhancing crop yields and resilience against diseases .
Materials Science Applications
- Polymer Synthesis : The unique structure of this compound allows it to be used in the synthesis of specialty polymers. These polymers can exhibit desirable properties such as increased thermal stability and chemical resistance .
- Coatings and Adhesives : Due to its reactive functional groups, this compound can be incorporated into formulations for coatings and adhesives that require specific performance characteristics such as durability and resistance to solvents .
Case Study 1: Antibacterial Screening
A study conducted on various azetidinones demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains of bacteria using agar diffusion methods. The results showed a correlation between structural modifications and increased antibacterial efficacy .
Case Study 2: Synthesis of Anticancer Agents
Research aimed at synthesizing novel anticancer agents utilized this compound as a starting material. The synthesized compounds were tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone involves its interaction with molecular targets such as enzymes or receptors. The chloro(difluoro)acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Key Findings from Hypothetical Studies :
- The chloro(difluoro)acetyl group increases electrophilicity compared to acetyl or trifluoroacetyl analogs, enabling unique ring-opening reactions .
- 4,4-Dimethyl substitution stabilizes the β-lactam ring against hydrolysis compared to unsubstituted analogs (e.g., penicillin derivatives) .
Biological Activity
1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, with CAS number 707-58-4, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₇H₈ClF₂NO₂
- Molecular Weight : 211.59 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 210.9 ± 40.0 °C at 760 mmHg
- Flash Point : 81.4 ± 27.3 °C
The compound features a chloro(difluoro)acetyl group attached to a dimethylated azetidinone structure, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has shown that derivatives of azetidinone compounds exhibit notable antimicrobial properties. For instance:
- A study highlighted the antibacterial activity of chlorinated and fluorinated derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL for some derivatives .
- Other studies have reported the synthesis of azetidinones that demonstrated moderate to potent antibacterial activities against various strains including Bacillus subtilis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Azetidinone Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 25 |
| E. coli | 25 | |
| B. subtilis | Moderate | |
| P. aeruginosa | Moderate |
Anticancer Activity
This compound has also been investigated for its anticancer potential:
- A study indicated that azetidinones possess cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Specific derivatives have shown promising results in inhibiting cancer cell proliferation, though detailed mechanisms remain to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Azetidinones may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Membrane Disruption : The presence of halogen atoms (chlorine and fluorine) in the structure enhances membrane permeability, potentially leading to cell lysis in microbial targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A dissertation on azetidinone derivatives reported their synthesis and subsequent evaluation for antibacterial properties against multiple strains, confirming their effectiveness .
- Another research highlighted the role of structural modifications in enhancing the bioactivity of azetidinones, indicating that specific substitutions could lead to improved potency against microbial infections .
Q & A
Q. What are the optimal synthetic routes for 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via acylation of 4,4-dimethyl-2-azetidinone with chloro(difluoro)acetyl chloride under inert conditions. Key steps include:
- Using anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in a hexane/diethyl ether mixture to achieve >95% purity.
- Characterization by , , and NMR to confirm substitution patterns and elemental analysis (e.g., C, H, N) to verify stoichiometry .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for identifying the difluoroacetate group (characteristic splitting patterns at ~-100 to -120 ppm). NMR resolves the azetidinone ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1750 cm) and C-F bonds (1100–1200 cm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] expected for C: 244.0254) .
Advanced Research Questions
Q. How does the chloro(difluoro)acetyl group influence the reactivity of the azetidinone ring in nucleophilic ring-opening reactions?
- Methodological Answer :
- The electron-withdrawing chloro(difluoro)acetyl group increases ring strain, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., using NMR monitoring) reveal faster ring-opening with amines (e.g., benzylamine) compared to non-acylated azetidinones .
- Computational modeling (DFT) can predict regioselectivity: Attack typically occurs at the β-lactam carbonyl due to greater electrophilicity .
Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at -20°C under argon to prevent degradation .
- Hydrolytic Stability : Accelerated stability testing (pH 1–13, 25–60°C) reveals rapid hydrolysis in acidic/basic conditions (t < 24 hrs at pH 2 or 12). Neutral buffers (pH 7.4) exhibit <10% degradation over 7 days .
Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer :
- The 4,4-dimethylazetidinone core provides a rigid framework for inducing chirality. Testing involves:
- Derivatization with prochiral ketones (e.g., acetophenone) and evaluating enantioselectivity via chiral HPLC .
- Comparative studies with non-fluorinated analogs show enhanced stereocontrol (up to 90% ee) due to fluorine’s steric and electronic effects .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve inconsistencies in thermal data?
- Methodological Answer :
- Variations (e.g., 110–125°C) may arise from polymorphic forms or impurities. Use standardized DSC protocols (heating rate 10°C/min under N) and compare with single-crystal X-ray data to confirm crystalline phase .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of β-lactamase inhibitors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
